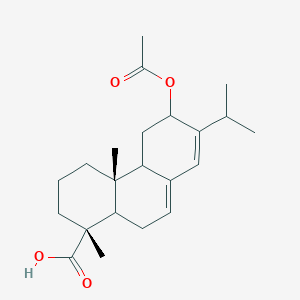

12-Acetoxyabietic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H32O4 |

|---|---|

Molecular Weight |

360.5 g/mol |

IUPAC Name |

(1R,4aR)-6-acetyloxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid |

InChI |

InChI=1S/C22H32O4/c1-13(2)16-11-15-7-8-19-21(4,9-6-10-22(19,5)20(24)25)17(15)12-18(16)26-14(3)23/h7,11,13,17-19H,6,8-10,12H2,1-5H3,(H,24,25)/t17?,18?,19?,21-,22-/m1/s1 |

InChI Key |

FSSCSAJMAPLBRB-RWXXZQSUSA-N |

Isomeric SMILES |

CC(C)C1=CC2=CCC3[C@@](C2CC1OC(=O)C)(CCC[C@@]3(C)C(=O)O)C |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(C2CC1OC(=O)C)(CCCC3(C)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 12-Acetoxyabietic Acid: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Acetoxyabietic acid, a naturally occurring abietane (B96969) diterpenoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and detailed characterization of this compound, with a focus on presenting quantitative data and experimental protocols for researchers in drug discovery and natural product chemistry. The primary documented source of this compound is the flora of Pinus massoniana, a pine species that is a rich reservoir of diverse diterpenoids.[1]

Discovery and Natural Occurrence

The exploration of the chemical constituents of Pinus massoniana has led to the identification of a wide array of diterpenoids, including this compound. Phytochemical investigations of this plant species, particularly focusing on its resin, root bark, and heartwood, have revealed a complex mixture of abietane, pimarane, and labdane-type diterpenes.[2][3][4] The discovery of these compounds has largely been driven by the quest for novel bioactive molecules with potential therapeutic applications, ranging from cytotoxic to anti-inflammatory effects.[3][5]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C₂₂H₃₂O₄ | |

| Molecular Weight | 360.49 g/mol | |

| Type of Compound | Diterpenoid | [1] |

| Physical Description | Powder | [1] |

| Purity | ≥98% | [1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972), etc. | [1] |

| Natural Source | The herbs of Pinus massoniana | [1] |

Experimental Protocols: Isolation and Purification

The isolation of this compound from Pinus massoniana typically involves a multi-step process encompassing extraction and chromatography. The following is a generalized protocol based on methods reported for the separation of diterpenoids from this plant source.

Plant Material Collection and Preparation

-

The relevant plant parts of Pinus massoniana (e.g., resin, air-dried and powdered root bark, or heartwood) are collected.

-

The material is ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

The powdered plant material is extracted exhaustively with a non-polar solvent such as petroleum ether or acetone at room temperature.

-

The extraction is typically carried out for an extended period, often with repeated solvent changes, to ensure the complete removal of the desired compounds.

-

The resulting extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Separation

-

Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid spray followed by heating).

-

Further Purification: Fractions containing compounds with similar TLC profiles are pooled and subjected to further purification steps. This may include repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

The following diagram illustrates a general workflow for the isolation of diterpenoids from Pinus massoniana.

References

- 1. This compound | CAS 83905-81-1 | ScreenLib [screenlib.com]

- 2. researchgate.net [researchgate.net]

- 3. Diterpenoids from Pinus massoniana resin and their cytotoxicity against A431 and A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diterpenoids from the Root Bark of Pinus massoniana and Evaluation of Their Phosphodiesterase Type 4D Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two new abietane diterpenoids from Pinus massoniana - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of 12-Acetoxyabietic Acid in Pinus massoniana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Acetoxyabietic acid, a derivative of abietic acid, is a diterpenoid compound that has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sourcing of this compound from Pinus massoniana (Masson's pine), a prevalent pine species in Southern China. The document details the known distribution of related diterpenoids within the plant, outlines a generalized experimental protocol for its extraction and isolation, and explores its potential mechanism of action through key signaling pathways, based on the activity of structurally similar compounds.

Natural Source and Distribution

Pinus massoniana is a rich source of a diverse array of secondary metabolites, including a significant number of diterpenoids. While specific quantitative data for this compound remains elusive in publicly available literature, qualitative analyses have confirmed its presence as a natural constituent of this pine species. Diterpenoids, in general, are found throughout the tree, with the highest concentrations typically located in the resin, needles, and root bark.

Distribution of Diterpenoids in Pinus massoniana

While precise quantification of this compound is not extensively documented, studies on the chemical composition of Pinus massoniana provide valuable insights into the distribution of related diterpene resin acids. This information can guide the selection of plant material for the targeted isolation of this compound.

| Plant Part | Major Diterpenoids Identified | Citation |

| Resin | Abietic acid, Dehydroabietic acid, Levopimaric acid, Palustric acid, Neoabietic acid, Pimaric acid, Sandaracopimaric acid | N/A |

| Needles | Abietic acid, Dehydroabietic acid, Isopimaric acid, Levopimaric acid, Palustric acid, Neoabietic acid | N/A |

| Root Bark | Abietane-type diterpenoids | N/A |

Note: This table represents a summary of diterpenoids commonly found in Pinus massoniana. The presence and concentration of this compound may vary depending on factors such as geographical location, age of the tree, and time of harvest.

Experimental Protocols: Extraction and Isolation

The following is a generalized protocol for the extraction and isolation of this compound from Pinus massoniana, based on established methods for separating diterpenoids from pine species. Optimization of specific steps may be required to enhance the yield and purity of the target compound.

Extraction

-

Objective: To obtain a crude extract enriched with diterpenoids from the plant material.

-

Procedure:

-

Sample Preparation: Air-dry and grind the selected plant material (e.g., needles, resin) to a fine powder to increase the surface area for extraction.

-

Solvent Extraction: Macerate or percolate the powdered material with a suitable organic solvent. A common choice is 95% ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate (B1210297). The ratio of plant material to solvent is typically 1:10 (w/v).

-

Extraction Conditions: Perform the extraction at room temperature for 24-48 hours with occasional agitation. Alternatively, use a Soxhlet apparatus for a more exhaustive extraction over a shorter period.

-

Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

Isolation and Purification

-

Objective: To separate this compound from other components in the crude extract.

-

Procedure:

-

Solvent Partitioning: Dissolve the crude extract in a methanol/water mixture and partition successively with solvents of increasing polarity, such as hexane, chloroform (B151607), and ethyl acetate. Diterpenoids are typically enriched in the chloroform and ethyl acetate fractions.

-

Column Chromatography: Subject the enriched fraction to column chromatography using silica (B1680970) gel as the stationary phase. Elute with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest based on their TLC profiles.

-

Further Purification: For higher purity, subject the combined fractions to further chromatographic techniques such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a mobile phase of methanol/water or acetonitrile/water.

-

Experimental Workflow for Isolation of this compound

Caption: A generalized workflow for the extraction and isolation of this compound.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the biological activities of the structurally similar and more extensively studied compound, abietic acid, provide strong indications of its potential mechanisms of action. Abietic acid has been shown to possess significant anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. Abietic acid has been demonstrated to inhibit this pathway at several key steps.

Proposed Inhibition of the NF-κB Pathway by this compound

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK signaling cascade is another crucial pathway involved in cellular responses to external stimuli, including inflammation. Abietic acid has been shown to modulate the activity of key kinases within this pathway, such as p38 MAPK.

Proposed Modulation of the MAPK Pathway by this compound

Caption: Proposed modulation of the p38 MAPK signaling pathway by this compound.

Conclusion

Pinus massoniana stands as a confirmed natural source of this compound. While detailed quantitative data and a specific, optimized protocol for its isolation are yet to be extensively reported, the general methodologies for diterpenoid extraction provide a solid foundation for its procurement. The established anti-inflammatory activities of the closely related abietic acid, through the inhibition of the NF-κB and MAPK signaling pathways, strongly suggest a similar mechanism of action for this compound. This makes it a promising candidate for further investigation in the fields of drug discovery and development, particularly for inflammatory conditions. Further research is warranted to quantify its presence in various parts of Pinus massoniana and to elucidate its precise molecular targets and therapeutic potential.

The Biosynthetic Pathway of 12-Acetoxyabietic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway leading to 12-acetoxyabietic acid, a modified diterpene resin acid with potential applications in drug development and biotechnology. This document details the enzymatic transformations, key intermediates, and relevant experimental methodologies for studying this pathway.

Introduction

Abietic acid, a prominent member of the resin acid family found in coniferous plants, serves as a precursor to a variety of oxygenated derivatives. Among these, this compound is of significant interest due to the introduction of an acetyl group, which can modulate its biological activity. The biosynthesis of this compound from abietic acid is a two-step enzymatic process involving an initial hydroxylation at the C-12 position, followed by an acetylation of the resulting hydroxyl group. This guide will delve into the specifics of each of these steps, providing the available data and experimental context for their elucidation.

The Biosynthetic Pathway from Abietic Acid

The conversion of abietic acid to this compound proceeds through the intermediate, 12-hydroxyabietic acid. This pathway involves two key enzymatic activities: a hydroxylation catalyzed by a cytochrome P450 monooxygenase and an acetylation mediated by an acetyltransferase.

Step 1: Hydroxylation of Abietic Acid

The initial and rate-limiting step in the biosynthesis of this compound is the regioselective hydroxylation of the abietic acid backbone at the C-12 position. This reaction is catalyzed by a cytochrome P450 monooxygenase (P450).

Enzyme: Cytochrome P450 Monooxygenase Substrate: Abietic Acid Product: 12-Hydroxyabietic Acid

A key enzyme identified to perform this transformation is CYP106A2 from the bacterium Bacillus megaterium. This enzyme has been shown to catalyze the allylic hydroxylation of abietic acid to yield 12-hydroxyabietic acid.[1] Additionally, studies involving the biotransformation of abietic acid by various Streptomyces species have demonstrated the production of 12β-hydroxyabietic acid, further implicating the role of microbial P450s in this reaction.[1]

Step 2: Acetylation of 12-Hydroxyabietic Acid

The second step involves the transfer of an acetyl group from acetyl-CoA to the 12-hydroxyl group of 12-hydroxyabietic acid, resulting in the formation of this compound. This reaction is catalyzed by an acetyltransferase, likely belonging to the BAHD acyltransferase superfamily, which is known for its role in the biosynthesis of various plant specialized metabolites, including terpenoids.[2]

Enzyme: Diterpene Acetyltransferase (putative) Substrates: 12-Hydroxyabietic Acid, Acetyl-CoA Products: this compound, CoA

While a specific acetyltransferase for 12-hydroxyabietic acid has not yet been fully characterized, the functional characterization of a pentacyclic triterpene acetyltransferase (LsTAT1) from lettuce, which acetylates various triterpenes, provides strong evidence for the existence of such enzymes that can act on polycyclic terpene alcohols.[3]

Quantitative Data

The following tables summarize the available quantitative data for the enzymatic reactions in the biosynthetic pathway of this compound. It is important to note that data for the specific acetyltransferase is currently limited.

Table 1: Biotransformation Yields of Abietic Acid Hydroxylation by Streptomyces Strains [1]

| Strain | Product | Isolated Yield (mg/L) |

| S. viridochromogenes | 12β-Hydroxyabietic acid | Significant product |

| S. ghanaensis | 12-Oxoabietic acid | - |

| S. melanosporofaciens | 12β-Hydroxyabietic acid | - |

Note: Specific yield for 12β-Hydroxyabietic acid from S. viridochromogenes was not quantified in the cited study, but it was noted as a significant product.

Table 2: Putative Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Reference |

| Cytochrome P450 Monooxygenase (e.g., CYP106A2) | Abietic Acid | Data not available | Data not available | |

| Diterpene Acetyltransferase | 12-Hydroxyabietic Acid | Data not available | Data not available | |

| Diterpene Acetyltransferase | Acetyl-CoA | Data not available | Data not available |

Note: Kinetic data for the specific enzymes involved in the this compound pathway are not yet available in the literature and represent a key area for future research.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the biosynthetic pathway of this compound.

Heterologous Expression and Purification of Cytochrome P450

This protocol describes the expression of a candidate P450, such as CYP106A2, in Escherichia coli for subsequent characterization.

Methodology:

-

Gene Cloning: The coding sequence of the candidate P450 gene is cloned into a suitable E. coli expression vector (e.g., pET series) containing an inducible promoter (e.g., T7 promoter) and a purification tag (e.g., His-tag).

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium (e.g., LB or TB medium) containing the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an OD600 of 0.6-0.8. Protein expression is then induced by the addition of an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is incubated at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 16-24 hours) to enhance protein folding and solubility.

-

Cell Lysis and Fractionation: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The cell lysate is then centrifuged at high speed to separate the soluble fraction (containing the P450) from the insoluble fraction (cell debris and inclusion bodies).

-

Protein Purification: The soluble fraction is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed to remove non-specifically bound proteins, and the P450 is eluted using a buffer containing a high concentration of an appropriate eluting agent (e.g., imidazole). The purity of the enzyme is assessed by SDS-PAGE.

In Vitro Assay for Cytochrome P450 Activity

This protocol outlines a method to determine the hydroxylase activity of the purified P450 enzyme on abietic acid.

Methodology:

-

Reaction Mixture: The reaction mixture typically contains the purified P450 enzyme, a suitable redox partner (e.g., cytochrome P450 reductase), a source of reducing equivalents (NADPH), and the substrate, abietic acid, in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Incubation: The reaction is initiated by the addition of NADPH and incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Termination and Extraction: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate). The products are then extracted into the organic phase.

-

Product Analysis: The organic extract is concentrated and analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the formation of 12-hydroxyabietic acid.

Heterologous Expression and Purification of Diterpene Acetyltransferase

This protocol describes the expression and purification of a candidate acetyltransferase, which can be adapted from protocols for similar enzymes like triterpene acetyltransferases.

Methodology:

The methodology for heterologous expression and purification of a diterpene acetyltransferase is similar to that described for cytochrome P450s (Section 4.1), with the following considerations:

-

Vector and Host: A suitable expression vector and E. coli strain should be chosen.

-

Solubility: Acetyltransferases are often soluble enzymes, which may simplify the purification process.

In Vitro Assay for Diterpene Acetyltransferase Activity

This protocol outlines a method to determine the acetyltransferase activity on 12-hydroxyabietic acid.

Methodology:

-

Reaction Mixture: The reaction mixture contains the purified acetyltransferase, 12-hydroxyabietic acid, acetyl-CoA, and a suitable buffer (e.g., Tris-HCl buffer, pH 7.5).

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period.

-

Reaction Termination and Extraction: The reaction is stopped, and the product, this compound, is extracted as described for the P450 assay.

-

Product Analysis: The formation of this compound is quantified by HPLC or GC-MS.

Conclusion and Future Directions

The biosynthetic pathway of this compound from abietic acid has been elucidated as a two-step enzymatic process. While the hydroxylation step is catalyzed by cytochrome P450 monooxygenases, with identified candidates, the specific acetyltransferase responsible for the subsequent acetylation remains to be definitively identified and characterized. Future research should focus on:

-

Identification and Characterization of the Diterpene Acetyltransferase: Screening of plant and microbial genomes for candidate acetyltransferases and their functional characterization with 12-hydroxyabietic acid as a substrate.

-

Determination of Enzyme Kinetics: Elucidation of the kinetic parameters (Km and Vmax) for both the hydroxylase and the acetyltransferase to understand the efficiency of the pathway.

-

Metabolic Engineering: Engineering of microbial hosts for the efficient and sustainable production of this compound by co-expressing the identified hydroxylase and acetyltransferase.

This technical guide provides a solid foundation for researchers to further investigate this intriguing biosynthetic pathway and unlock the potential of this compound and other modified diterpenoids.

References

- 1. Biocatalytic diversification of abietic acid in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gene Discovery of Modular Diterpene Metabolism in Nonmodel Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of a Pentacyclic Triterpene Acetyltransferase Involved in the Biosynthesis of Taraxasterol and ψ-Taraxasterol Acetates in Lettuce - PMC [pmc.ncbi.nlm.nih.gov]

12-Acetoxyabietic Acid: A Technical Guide to its Physicochemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Acetoxyabietic acid, a derivative of the naturally occurring diterpenoid abietic acid, is a compound of growing interest within the scientific community. As a member of the abietane (B96969) family of diterpenoids, it shares a core chemical structure that has been associated with a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details on experimental methodologies for the characterization of related compounds, and an exploration of its potential biological significance based on the activities of the broader abietane diterpenoid class.

Physicochemical Properties

General Properties

| Property | Value | Source |

| CAS Number | 83905-81-1 | Commercial Suppliers |

| Molecular Formula | C₂₂H₃₂O₄ | Commercial Suppliers |

| Molecular Weight | 360.5 g/mol | Commercial Suppliers |

| Physical Description | Powder | --INVALID-LINK--[1] |

Predicted Physicochemical Data

The following table summarizes predicted physicochemical properties for this compound. These values were obtained from computational models and serve as estimations.

| Property | Predicted Value | Method |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa (acidic) | ~4.5 - 5.0 | Prediction based on carboxylic acid moiety |

| logP | ~4.0 - 5.0 | Prediction based on structure |

Solubility

This compound is reported to be soluble in a range of organic solvents.

| Solvent | Solubility | Source |

| Chloroform | Soluble | --INVALID-LINK--[1] |

| Dichloromethane | Soluble | --INVALID-LINK--[1] |

| Ethyl Acetate | Soluble | --INVALID-LINK--[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | --INVALID-LINK--[1] |

| Acetone | Soluble | --INVALID-LINK--[1] |

| Water | Insoluble (predicted) | Based on hydrophobic structure |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly available. However, standard methodologies used for the characterization of similar diterpenoids, such as those isolated from natural sources, can be applied.

General Workflow for Isolation and Characterization of Abietane Diterpenoids

References

General Approach to Spectroscopic Analysis of Abietane Diterpenoids

This technical guide, therefore, outlines the general methodologies and expected spectral characteristics for a compound of this nature, based on the known spectroscopic features of the abietane (B96969) diterpenoid class to which it belongs. This information is intended to provide a foundational understanding for researchers and scientists in the field of drug development and natural product chemistry.

The structural elucidation of novel or isolated abietane diterpenoids like 12-Acetoxyabietic acid follows a standardized workflow. This process is crucial for confirming the molecular structure, identifying functional groups, and ensuring purity.

Caption: General workflow for the isolation and spectroscopic characterization of a natural product.

Expected Spectroscopic Data

While the actual spectra for this compound are not available, we can predict the expected signals based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.

Experimental Protocol (General):

-

Sample Preparation: 5-10 mg of the purified compound is typically dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Spectra are typically recorded on a 400 MHz or higher field spectrometer.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number and types of carbon atoms. It is usually acquired at a frequency of 100 MHz or higher.

-

2D NMR Spectroscopy: Techniques like COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivities between protons and carbons, which is essential for unambiguous assignment of all signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Methyl Protons (C-18, C-19, C-20) | 0.8 - 1.5 | s |

| Isopropyl Methyl Protons (C-16, C-17) | 0.9 - 1.2 | d |

| Acetoxy Methyl Protons | ~2.1 | s |

| Methylene and Methine Protons | 1.0 - 2.5 | m |

| Olefinic Protons | 5.0 - 6.0 | m |

| H-12 | ~5.0 | m |

| Carboxylic Acid Proton (C-4) | 10.0 - 12.0 | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Methyl Carbons | 15 - 30 |

| Acetoxy Methyl Carbon | ~21 |

| Methylene Carbons | 20 - 45 |

| Methine Carbons | 40 - 60 |

| Quaternary Carbons | 35 - 50 |

| Olefinic Carbons | 120 - 145 |

| Carbonyl Carbon (Acetoxy) | ~170 |

| Carboxylic Acid Carbonyl | 175 - 185 |

| C-12 | 70 - 80 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Experimental Protocol (General):

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., LC-MS).

-

Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is commonly used for natural products to minimize fragmentation and observe the molecular ion.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), Orbitrap). High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and calculate the molecular formula.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₂₂H₃₂O₄ |

| Molecular Weight | 360.49 g/mol |

| [M+H]⁺ (ESI-MS) | m/z 361.2324 |

| [M+Na]⁺ (ESI-MS) | m/z 383.2144 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol (General):

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr), as a KBr pellet, or in a suitable solvent.

-

Analysis: The sample is irradiated with infrared light, and the absorption of energy at specific frequencies is measured.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| C-H stretch (Aliphatic) | 2850 - 3000 |

| C=O stretch (Ester) | ~1735 |

| C=O stretch (Carboxylic Acid) | ~1700 |

| C=C stretch (Alkene) | 1600 - 1680 |

| C-O stretch (Ester and Acid) | 1000 - 1300 |

Conclusion

The structural confirmation of this compound would rely on the careful acquisition and interpretation of NMR, MS, and IR spectroscopic data. The predicted values provided in this guide serve as a reference for what would be expected from experimental analysis. For definitive structural assignment and publication, the actual experimental data must be obtained and analyzed. Researchers working on the isolation or synthesis of this compound are encouraged to perform these spectroscopic experiments to provide the scientific community with this valuable data.

An In-depth Technical Guide to 12-Acetoxyabietic Acid: Properties, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Acetoxyabietic acid is a derivative of abietic acid, a naturally occurring diterpenoid found in the resin of coniferous trees. As a member of the abietane (B96969) diterpene family, it shares a core chemical scaffold that has been the subject of significant research due to the diverse biological activities exhibited by its members. These activities include anti-inflammatory, antimicrobial, and antitumor effects, making abietane derivatives, such as this compound, promising candidates for further investigation in drug discovery and development.

This technical guide provides a comprehensive overview of the chemical properties, a representative synthesis protocol, and potential biological evaluation methods for this compound, tailored for professionals in the fields of chemical and pharmaceutical research.

Chemical Identity and Properties

This compound is chemically identified by its CAS number 83905-81-1.[1] Its fundamental physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 83905-81-1 | [1] |

| Molecular Formula | C22H32O4 | [1] |

| Molecular Weight | 360.49 g/mol | [1] |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO | N/A |

Chemical Structure:

Figure 1: Chemical structure of this compound.

Synthesis Protocol

Reaction: Acetylation of 12-hydroxyabietic acid using acetic anhydride (B1165640) in the presence of a catalyst.

Materials:

-

12-hydroxyabietic acid

-

Acetic anhydride

-

Pyridine (B92270) (or another suitable base)

-

Dichloromethane (B109758) (or another suitable solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

Dissolve 12-hydroxyabietic acid in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Add pyridine to the solution, followed by the dropwise addition of acetic anhydride at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Experimental Protocols

Derivatives of abietic acid have been reported to possess various biological activities. While specific data for this compound is limited, it is plausible that it may exhibit similar properties, such as cytotoxic and anti-inflammatory effects. The following are representative protocols for evaluating these potential activities.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

Anti-inflammatory Assay (Prostaglandin E2 Production)

This protocol describes a method to assess the anti-inflammatory potential of a compound by measuring the inhibition of prostaglandin (B15479496) E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

This compound stock solution (in DMSO)

-

PGE2 ELISA kit

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Determine the percentage of inhibition of PGE2 production compared to the LPS-stimulated control.

Signaling Pathway and Experimental Workflow Visualization

Potential Signaling Pathway: Inhibition of NF-κB

Diterpenoids have been shown to exert their anti-inflammatory and anti-cancer effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates a simplified representation of this inhibitory action.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow: Cytotoxicity Assay

The following diagram illustrates the key steps in performing a cytotoxicity assay to evaluate the effect of this compound on cell viability.

Caption: Workflow for determining the cytotoxicity of this compound.

Conclusion

This compound represents a molecule of interest within the broader class of abietane diterpenoids. This technical guide provides foundational information for researchers and professionals engaged in the exploration of its chemical and biological properties. The provided representative protocols for synthesis and biological evaluation, along with the visualized workflows and potential mechanisms of action, serve as a starting point for further in-depth investigation into the therapeutic potential of this compound. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound.

References

Abietane Diterpenoids: A Comprehensive Technical Guide to Their Isolation, Characterization, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of abietane (B96969) diterpenoids, a large and structurally diverse class of natural products with significant therapeutic potential. This document details their isolation from natural sources, structural elucidation using modern spectroscopic techniques, and their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key methodologies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action and the processes involved in their study.

Introduction to Abietane Diterpenoids

Abietane diterpenoids are a class of organic compounds derived from four isoprene (B109036) units, characterized by a tricyclic [6-6-6] carbon skeleton.[1][2] Found extensively in the plant kingdom, particularly in the families Lamiaceae, Cupressaceae, and Podocarpaceae, these compounds exhibit a wide array of biological activities.[2][3] Their structural diversity, arising from various oxygenation patterns, rearrangements, and substitutions on the abietane framework, contributes to their broad spectrum of pharmacological effects, making them promising candidates for drug discovery and development.[1][2][4]

Isolation and Purification of Abietane Diterpenoids

The isolation of abietane diterpenoids from plant matrices is a multi-step process that typically involves extraction, fractionation, and chromatography. A general workflow for this process is outlined below.

Detailed Experimental Protocol: Isolation and Purification

1. Plant Material Collection and Preparation:

-

Collect the desired plant parts (e.g., roots, leaves, stems).

-

Air-dry the plant material in the shade to prevent the degradation of thermolabile compounds.

-

Grind the dried material into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

-

The powdered plant material is typically extracted with organic solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and methanol (B129727), using techniques like maceration or Soxhlet extraction.[5]

-

For example, dried and powdered roots of Salvia libanoticum can be extracted with acetone.[5] The solvent is then evaporated under reduced pressure to yield a crude extract.[5]

3. Fractionation:

-

The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is n-hexane, ethyl acetate, and water. This partitions the extract into fractions with differing polarities.

4. Chromatographic Separation:

-

The fractions are then subjected to various chromatographic techniques for the isolation of pure compounds.

-

Column Chromatography: This is a primary separation technique. The fraction is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel, Sephadex LH-20).[6][7] Elution is performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative HPLC, is used for the final purification of compounds.[8] A suitable column (e.g., C18) and a mobile phase (e.g., a mixture of methanol and water) are used to achieve high-resolution separation.[8]

-

High-Speed Counter-Current Chromatography (HSCCC): This technique is effective for separating complex mixtures and can be used in combination with HPLC.[8] A two-phase solvent system is selected to achieve separation based on the partition coefficient of the compounds.[8]

Structural Elucidation

The determination of the chemical structure of isolated abietane diterpenoids relies on a combination of spectroscopic techniques.

Spectroscopic Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are the most powerful tools for determining the carbon skeleton and the relative stereochemistry of the molecule.[9][10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound.[9] Fragmentation patterns can offer additional structural information.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the presence of chromophores, particularly conjugated systems, within the molecule.

Biological Activities of Abietane Diterpenoids

Abietane diterpenoids have been reported to possess a wide range of biological activities, making them attractive for therapeutic applications.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of abietane diterpenoids against various cancer cell lines.[1][11] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[1]

Table 1: Anticancer Activity of Selected Abietane Diterpenoids

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Royleanone | LNCaP (Prostate) | 12.5 | [1] |

| 7α-acetoxyroyleanone | MDA-MB-231 (Breast) | 4.7 | [1] |

| Tanshinone IIA | Various | Varies | [1] |

| 6,7-Dehydroroyleanone | HCT116 (Colon) | Varies | [1] |

| Carnosic acid | Glioma cells | Varies | [1] |

| Pygmaeocin B | HT29 (Colon) | 6.69 µg/mL | [12] |

| Saprorthoquinone | HT29 (Colon) | 2.7 µg/mL | [12] |

| Dracocephalumoid A | RAW 264.7 | 1.12 | [13] |

| Uncinatone | RAW 264.7 | 5.84 | [13] |

| 7α-acetylhorminone | HCT116 (Colon) | 18 | [14] |

| 7α-acetylhorminone | MDA-MB-231 (Breast) | 44 | [14] |

4.1.1. Signaling Pathways in Anticancer Activity

Abietane diterpenoids can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Furthermore, some abietane diterpenoids have been shown to modulate the PI3K/Akt signaling pathway, which is often dysregulated in cancer.

4.1.2. Experimental Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13][15]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[4]

-

Compound Treatment: Treat the cells with various concentrations of the abietane diterpenoid and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13][16]

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[12][16]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12] The cell viability is expressed as a percentage of the control.

Anti-inflammatory Activity

Abietane diterpenoids have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[13][16]

Table 2: Anti-inflammatory Activity of Selected Abietane Diterpenoids

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Dracocephalumoid A | NO Production | RAW 264.7 | 1.12 | [13] |

| Uncinatone | NO Production | RAW 264.7 | 5.84 | [13] |

| Trichotomone F | NO Production | RAW 264.7 | Varies | [13] |

| Caryopterisoid C | NO Production | RAW 264.7 | Varies | [13] |

| Pygmaeocin B | NO Production | RAW 264.7 | 33.0 ng/mL | [17] |

| Nepetabracteatin A | NO Production | RAW 264.7 | 18.8 | [18] |

| Nepetabracteatin C | NO Production | RAW 264.7 | 19.2 | [18] |

| Compound 3 (from C. bodinieri) | NO Production | RAW 264.7 | 36.35 | [19] |

| Compound 8 (from C. bodinieri) | NO Production | RAW 264.7 | 37.21 | [19] |

4.2.1. Signaling Pathway in Anti-inflammatory Activity

The anti-inflammatory effects of many abietane diterpenoids are mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

4.2.2. Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the production of nitrite (B80452), a stable metabolite of NO, in lipopolysaccharide (LPS)-stimulated macrophages.[20][21]

-

Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[20]

-

Treatment: Pre-treat the cells with various concentrations of the abietane diterpenoid for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[20]

-

Griess Reaction: Collect 100 µL of the cell culture medium and mix it with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[20]

-

Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve of sodium nitrite.

Antimicrobial Activity

Abietane diterpenoids have shown promising activity against a range of pathogenic bacteria and fungi.

Table 3: Antimicrobial Activity of Selected Abietane Diterpenoids

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Dehydroabietic acid derivative 10 | S. aureus ATCC 25923 | 60 | [22] |

| Dehydroabietic acid derivative 10 | Methicillin-resistant S. aureus | 8 | [22] |

| Dehydroabietic acid derivative 10 | S. epidermidis | 8 | [22] |

| Dehydroabietic acid derivative 10 | S. mitis | 8 | [22] |

| Compound 17p | S. aureus | 1.9 | [4] |

| Compound 17p | B. subtilis | 1.9 | [4] |

| Compounds 17l, 17n, 17p | E. coli | 3.9-7.8 | [4] |

| Compounds 17l, 17n, 17p | P. fluorescens | 3.9-7.8 | [4] |

| Dehydroabietylamine derivatives | S. aureus | 7.81-31.25 | [4] |

| Dehydroabietylamine derivatives | E. coli | 250-500 | [4] |

| Compound 27 | E. coli | 11.7 | [3][5] |

| Compound 27 | P. aeruginosa | 11.7 | [3][5] |

| Compound 27 | S. aureus | 23.4 | [3][5] |

4.3.1. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.[3][23]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria).

-

Serial Dilution: Prepare a two-fold serial dilution of the abietane diterpenoid in the broth in a 96-well microplate.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the absorbance at 600 nm.

Conclusion

Abietane diterpenoids represent a vast and promising class of natural products with significant potential for the development of new therapeutic agents. Their diverse biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, warrant further investigation. The methodologies outlined in this guide provide a framework for the continued exploration of these fascinating molecules, from their isolation and structural characterization to the elucidation of their mechanisms of action at the molecular level. Future research should focus on lead optimization through synthetic modifications to enhance efficacy and reduce toxicity, as well as in-depth in vivo studies to validate their therapeutic potential.

References

- 1. Abietane Diterpenoids Isolated from Torreya nucifera Disrupt Replication of Influenza Virus by Blocking the Phosphatidylinositol-3-Kinase (PI3K)-Akt and ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Anti-Inflammatory Effects of Celery Leaf and Stem Extracts in LPS-Induced RAW 264.7 Cells Using Nitric Oxide Assay and LC-MS Based Metabolomics [mdpi.com]

- 5. phcog.com [phcog.com]

- 6. Isolation, identification and bioactivities of abietane diterpenoids from Premna szemaoensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jchps.com [jchps.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. mdpi.com [mdpi.com]

- 15. broadpharm.com [broadpharm.com]

- 16. protocols.io [protocols.io]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Antibacterial profiling of abietane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. DSpace [helda.helsinki.fi]

Preliminary Biological Screening of 12-Acetoxyabietic Acid and Related Abietane Diterpenoids: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abietane (B96969) diterpenoids, a large and diverse class of natural products derived from plants, particularly conifers, have garnered significant attention in the scientific community for their wide array of biological activities.[1][2][3][4] These activities include cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties, making them promising candidates for drug discovery and development.[2][3][5] This technical guide focuses on the preliminary biological screening of abietane diterpenoids, with a specific interest in 12-Acetoxyabietic acid. While specific data for this compound is limited in the current body of scientific literature, this document provides a comprehensive overview of the screening methodologies and biological activities of structurally related abietic acid derivatives, offering a valuable framework for future research and development.

Cytotoxicity Screening

The evaluation of cytotoxic activity is a critical first step in the biological screening of natural products, particularly for identifying potential anticancer agents. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of a biological or biochemical function, is a key metric in these studies.

Quantitative Data for Cytotoxicity of Abietane Diterpenoids

| Compound | Cell Line | IC50 (µM) | Reference |

| Dehydroabietylamine | HepG2 | 67.86 (µg/mL) | [1] |

| N-dehydroabietylbenzamide | P. falciparum | 0.36 | [6] |

| Abietic acid | MCF-7 | 0.11 | [7] |

| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Balb/c 3T3 | 45 (µg/mL) | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[9]

Materials:

-

96-well microplate

-

Test compound (e.g., this compound)

-

Cancer cell line (e.g., HeLa, HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[10]

Antimicrobial Screening

Abietane diterpenoids have demonstrated significant potential as antimicrobial agents, active against a range of bacteria and fungi.[8][11][12] The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial activity.

Quantitative Data for Antimicrobial Activity of Abietane Diterpenoids

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 17p | S. aureus | 1.9 | [1] |

| Compound 17p | B. subtilis | 1.9 | [1] |

| Dehydroabietic acid | A. terreus | 39.7 | [1] |

| Dehydroabietane 11a | A. fumigatus | 50 | [1] |

| Dehydroabietane 11a | A. niger | 63 | [1] |

| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Methicillin-resistant S. aureus | 8 | [8] |

| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | S. epidermidis | 8 | [8] |

| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | S. mitis | 8 | [8] |

| 6-hydroxysalvinolone | S. aureus | 2.5 | [11] |

| Compound 27 | E. coli | 11.7 | [11] |

| Compound 27 | P. aeruginosa | 11.7 | [11] |

| Compound 27 | S. aureus | 23.4 | [11] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[13][14][15]

Materials:

-

96-well microplate

-

Test compound

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile saline or PBS

-

Microplate reader or visual inspection

Procedure:

-

Prepare Inoculum: Culture the microorganism overnight and then dilute it in sterile broth to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

References

- 1. uv.es [uv.es]

- 2. Aromatic abietane diterpenoids: their biological activity and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Aromatic abietane diterpenoids: their biological activity and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antibacterial profiling of abietane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. apec.org [apec.org]

The Solubility and Stability of 12-Acetoxyabietic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 12-Acetoxyabietic acid, an abietane-type diterpenoid. The information herein is intended to support research, development, and formulation activities by providing key physicochemical data and standardized methodologies for its assessment.

Core Physicochemical Properties

This compound is a derivative of abietic acid, a primary component of rosin. As a lipophilic molecule, its solubility and stability are critical parameters influencing its handling, formulation, and potential biological activity.

Solubility Profile

Precise quantitative solubility data for this compound is not extensively available in public literature. However, qualitative solubility in various organic solvents has been reported. For a quantitative approximation, solubility data for the parent compound, abietic acid, is provided, which is expected to show similar trends.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

| Source:[1] |

Table 2: Quantitative Solubility of Abietic Acid in Various Solvents

| Solvent | Temperature (°C) | Solubility (molar fraction) |

| Methanol | 25 | 0.045 |

| 40 | 0.098 | |

| Ethanol | 25 | 0.062 |

| 40 | 0.135 | |

| n-Propanol | 25 | 0.078 |

| 40 | 0.175 | |

| n-Butanol | 25 | 0.092 |

| 40 | 0.201 | |

| Note: This data is for the parent compound, abietic acid, and serves as an estimate. The solubility of this compound is likely to be in a similar range in these solvents. Source:[2][3] |

Stability Profile

The stability of this compound is crucial for its storage and handling. General guidelines for the storage of chemical compounds suggest the following:

Table 3: General Storage Recommendations

| Form | Storage Condition | Duration |

| Powder | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent | -80°C | 6 months |

| -20°C | 1 month | |

| Source:[1] |

Formal stability testing under various stress conditions is necessary to fully characterize the degradation profile of this compound.

Experimental Protocols

The following sections detail the methodologies for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (pure, solid form)

-

Solvent of interest (e.g., ethanol, DMSO)

-

Shaking incubator or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

After incubation, allow the vial to stand to let the undissolved solid settle.

-

Centrifuge the vial to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule. These studies are performed in accordance with the International Council for Harmonisation (ICH) guideline Q1A.

Objective: To evaluate the stability of this compound under various stress conditions.

Stress Conditions:

-

Hydrolytic:

-

Acidic: 0.1 M HCl at 60°C for 48 hours.

-

Basic: 0.1 M NaOH at 60°C for 48 hours.

-

Neutral: Purified water at 60°C for 48 hours.

-

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Photolytic: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

-

Thermal: Solid drug substance at 80°C for 48 hours.

Procedure:

-

Prepare solutions of this compound in the respective stress media. For thermal stress, use the solid compound.

-

Expose the samples to the specified conditions for the designated time.

-

At appropriate time points, withdraw samples. Neutralize the acidic and basic samples.

-

Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Assess the peak purity of the parent compound and identify and characterize any significant degradation products using techniques like LC-MS.

Proposed Stability-Indicating HPLC Method

Table 4: Proposed HPLC Parameters

| Parameter | Proposed Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol |

| Gradient | Start with a suitable gradient, e.g., 70% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Detection | UV at an appropriate wavelength (e.g., 210 nm or determined by UV scan) |

| Injection Vol. | 10 µL |

Potential Signaling Pathway Involvement of Related Abietane (B96969) Diterpenoids

Direct evidence for signaling pathways modulated by this compound is currently lacking in the scientific literature. However, studies on the related abietane diterpenoid, dehydroabietic acid, have shown interaction with key cellular signaling pathways. This information may provide a starting point for investigating the biological activity of this compound.

Dehydroabietic acid has been reported to exert anti-cancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway.[4]

It is important to note that this pathway is for a structurally related compound and experimental verification is required to determine if this compound has similar activity.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data for this compound is limited, the provided information on its qualitative solubility, along with data for its parent compound abietic acid, offers a strong basis for experimental design. The detailed protocols for solubility and stability testing, based on established scientific and regulatory standards, provide a clear roadmap for the physicochemical characterization of this compound. Further research is warranted to generate specific quantitative data and to explore the potential biological activities and associated signaling pathways of this compound.

References

Potential Therapeutic Relevance of 12-Acetoxyabietic Acid: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abietane (B96969) diterpenoids, a class of natural products primarily sourced from coniferous plants, have garnered significant attention for their diverse and potent biological activities. While the parent compound, abietic acid, has been extensively studied for its anti-inflammatory, anti-cancer, and antimicrobial properties, its derivatives remain a promising yet largely unexplored frontier in drug discovery. This technical guide focuses on the potential therapeutic relevance of a specific derivative, 12-Acetoxyabietic acid.

Due to the limited direct experimental data available for this compound, this document provides a comprehensive overview of the well-established biological activities of the abietane scaffold, with a focus on abietic acid. We present quantitative data from key studies, detail the experimental protocols necessary to evaluate the therapeutic potential of this compound, and visualize the known signaling pathways modulated by abietic acid. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in investigating the therapeutic promise of this compound and other related diterpenoids.

Introduction to Abietane Diterpenoids and this compound

Abietane diterpenoids are characterized by a tricyclic skeleton and are major constituents of pine resins. Their wide range of biological activities has made them attractive candidates for drug development. Abietic acid, the most abundant of these compounds, has demonstrated significant anti-proliferative, anti-inflammatory, and antimicrobial effects in numerous preclinical studies.

This compound is a derivative of abietic acid, with an acetoxy group substituted at the C-12 position of the abietane skeleton. This structural modification has the potential to alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, possibly leading to enhanced efficacy, selectivity, or a novel mechanism of action. Sourced from the herbs of Pinus massoniana, this compound represents an intriguing subject for further investigation.[1]

Established Biological Activities of the Abietane Scaffold (with a focus on Abietic Acid)

The therapeutic potential of this compound can be inferred from the extensive research conducted on its parent compound, abietic acid. The following sections summarize the key biological activities associated with the abietane scaffold.

Anti-Cancer Activity

Abietic acid has shown significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[2][3] Studies have demonstrated its ability to induce cell cycle arrest and inhibit tumor growth.

Table 1: Cytotoxic Activity of Abietic Acid Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PC-9 | Non-small-cell lung cancer | 14.54 | [2] |

| H1975 | Non-small-cell lung cancer | 19.97 | [2] |

| Caco-2 | Colorectal cancer | 13.73 - 51.11 | [4] |

Anti-Inflammatory Activity

Abietic acid exhibits potent anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO).[5][6]

Table 2: Anti-Inflammatory Activity of Abietic Acid

| Assay | Model | Effect | Reference |

| Carrageenan-induced rat paw edema | In vivo | Significant inhibition | [5] |

| TPA-induced mouse ear edema | In vivo | Significant inhibition | [5] |

| PGE2 production in LPS-stimulated macrophages | In vitro | Inhibition | [5] |

Antimicrobial Activity

The abietane skeleton is also associated with antimicrobial effects against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[7]

Table 3: Antimicrobial Activity of Abietic Acid

| Microorganism | Activity | MIC (µg/mL) | Reference |

| Methicillin-resistant Staphylococcus pseudintermedius (MRSP) | Significant | 32 - 64 | [7] |

| Methicillin-susceptible Staphylococcus pseudintermedius (MSSP) | Significant | 8 | [7] |

Proposed Experimental Protocols for Evaluating this compound

To elucidate the therapeutic potential of this compound, a series of well-established in vitro assays are recommended. The following protocols provide a framework for assessing its cytotoxic, anti-inflammatory, and antimicrobial activities.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound and a vehicle control for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

-

Principle: The Griess reaction is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO.

-

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition.[8]

-

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Principle: The broth microdilution method is a common technique to determine the MIC.

-

Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

-

Visual Assessment: After incubation, visually inspect the wells for turbidity. The lowest concentration of the compound that shows no visible growth is the MIC.

-

Visualization of Potential Signaling Pathways

Based on the known mechanisms of abietic acid, this compound may modulate similar signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these potential molecular interactions.

Inhibition of the NF-κB Signaling Pathway

Abietic acid has been shown to inhibit the IKKβ/NF-κB signaling pathway, which is crucial in inflammation and cancer.[2]

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Experimental Workflow for Cytotoxicity Screening

The following workflow outlines the key steps in evaluating the cytotoxic potential of this compound.

Caption: Experimental workflow for in vitro cytotoxicity screening.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic relevance of this compound is currently lacking, the well-documented biological activities of its parent compound, abietic acid, provide a strong rationale for its investigation. The addition of an acetoxy group at the C-12 position may significantly influence its biological profile, potentially leading to a novel therapeutic agent with improved properties.